![molecular formula C19H17F2NO3S B2855178 Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706059-14-4](/img/structure/B2855178.png)
Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Scientific Research Applications
Chemical Transformations and Ligand Behavior
Research into benzoxazoles and related compounds indicates versatile chemical transformations upon complexation with metal ions, leading to various molecular structures and potentially novel ligands for metal coordination (Iasco et al., 2012). Such studies are foundational for understanding how Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone could interact with metals, influencing its potential applications in catalysis or material science.
Molecular Aggregation Influenced by Solvent
Research on molecular aggregation, as seen in studies of thiadiazolyl benzene derivatives, demonstrates how solvent choice impacts molecular interactions and aggregation behavior (Matwijczuk et al., 2016). Such insights are relevant for solubility, formulation, and the physical chemistry of Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone, influencing its applications in drug delivery systems or nanotechnology.
Antimicrobial Chemotypes Discovery
Investigations into benzothiazolyl compounds have led to the discovery of new antimicrobial chemotypes, showcasing the potential of such structures in drug development (Pancholia et al., 2016). This suggests that Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone could be a candidate for antimicrobial activity screening, contributing to the search for new antibiotics.
Photoinitiation in Polymerization
Compounds like benzophenone-di-1,3-dioxane have been studied as novel initiators for free radical photopolymerization (Wang Kemin et al., 2011). This indicates potential applications of Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone in materials science, particularly in developing new photopolymerization processes or materials with specific properties.
Anti-proliferative Activity Evaluation
The synthesis and evaluation of compounds with fused benzodioxoles and thiazepines for antitumor activities (Liqiang Wu et al., 2017) provide a template for assessing Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone in oncological research, potentially leading to new cancer therapies.
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
It is known that compounds causing s-phase and g2/m-phase arrests typically interfere with dna replication and mitosis, respectively . This can lead to the activation of apoptosis pathways and the death of cancer cells.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This indicates that the compound is effective in inhibiting the growth of these cancer cells, potentially through the induction of apoptosis and disruption of the cell cycle .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S/c20-13-2-3-15(21)14(10-13)18-5-6-22(7-8-26-18)19(23)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMAYVIBZRFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone |
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